Tuberculosis inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

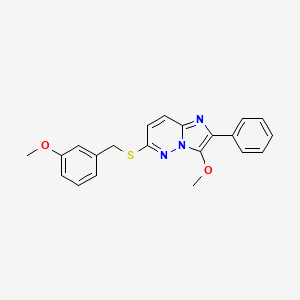

Structure

3D Structure

Properties

Molecular Formula |

C21H19N3O2S |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |

InChI |

InChI=1S/C21H19N3O2S/c1-25-17-10-6-7-15(13-17)14-27-19-12-11-18-22-20(16-8-4-3-5-9-16)21(26-2)24(18)23-19/h3-13H,14H2,1-2H3 |

InChI Key |

VYPJGBXICJNAOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=CC=C4)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tuberculosis Inhibitor 6

Executive Summary: This document provides a comprehensive technical overview of the mechanism of action of a novel tuberculosis inhibitor, herein referred to as "Compound 6". This small molecule is a sulfonamide urea derivative identified as a fragment-sized inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. The primary mechanism of Compound 6 is the potentiation of the second-line anti-tuberculosis drug ethionamide. By inhibiting EthR, Compound 6 derepresses the expression of the monooxygenase EthA, which is essential for the activation of ethionamide. The activated form of ethionamide subsequently inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway. This guide details the biochemical pathways, quantitative efficacy data, and the experimental protocols utilized to elucidate the inhibitor's function.

Core Mechanism of Action

Tuberculosis inhibitor 6 (Compound 6) functions as a booster for the pro-drug ethionamide. Its primary molecular target is the transcriptional repressor protein EthR (M. tuberculosis EthR)[1][2].

The established mechanism proceeds through the following steps:

-

Binding to EthR: Compound 6 binds to a hydrophobic pocket within the EthR protein[1]. X-ray crystallography has revealed that it specifically occupies subpocket II of EthR, forming interactions with key residues such as Asn179 and potentially Asn176[1].

-

Derepression of ethA: The binding of Compound 6 to EthR induces a conformational change that prevents EthR from binding to its DNA operator region. This abrogates its function as a transcriptional repressor of the ethA gene[3].

-

Activation of Ethionamide: With the repression lifted, the ethA gene is expressed, leading to the production of the EthA enzyme, a flavin-dependent monooxygenase[1][3]. EthA metabolically activates the pro-drug ethionamide.

-

Inhibition of InhA: Activated ethionamide forms an NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA)[1]. InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall[1].

-

Bactericidal Effect: The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell envelope, leading to cell death.

It is important to note that Compound 6 itself does not possess direct bactericidal activity but rather enhances the efficacy of ethionamide[1].

Quantitative Data Summary

The following tables summarize the quantitative data for Compound 6 and related compounds from the foundational study.

| Compound | Description | KD for EthR (μM) by ITC | MEC in M. tb culture (μM)a |

| Compound 6 | Sulfonamide urea | 6 - 22 (range for series) | > 50 |

| Compound 1 | Starting Fragment | Not specified | 3.0 ± 1.8 |

| Compound 2 | Carbamate | Not specified | 19 ± 7.5 |

| Compound 14 | Amide | Not specified | 0.4 ± 0.2 |

| Compound 28 | Carbamate | Not specified | 0.4 ± 0.2 |

aMinimum Effective Concentration to render ethionamide (at 1/10 of its MIC) bactericidal. Data from[1].

Signaling and Experimental Workflow Visualizations

Mechanism of Action Pathway

Caption: Mechanism of action for this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the evaluation of EthR inhibitors.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is for determining the dissociation constant (KD) of Compound 6 binding to EthR.

-

Objective: To measure the thermodynamic parameters of binding between the inhibitor and EthR.

-

Materials:

-

Purified EthR protein

-

Compound 6 dissolved in a matched buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% DMSO)

-

ITC instrument (e.g., MicroCal ITC200)

-

-

Procedure:

-

Sample Preparation: Dialyze the EthR protein extensively against the experimental buffer. Dissolve Compound 6 in the final dialysis buffer to ensure a perfect match and avoid heats of dilution. Degas both protein and ligand solutions immediately before use.

-

Concentrations: A typical starting point is to have the protein concentration in the cell at 10-20 µM and the ligand concentration in the syringe at 100-200 µM (10-20x molar excess)[4][5].

-

Instrument Setup: Set the experimental temperature to 25°C. Set the reference power to 5 µcal/sec and the stirring speed to 750 rpm[6].

-

Titration: Perform an initial injection of 0.5 µL, followed by 19 subsequent injections of 2 µL each, with a 180-second spacing between injections to allow for re-equilibration[6].

-

Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting isotherm using a one-site binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction[7].

-

Resazurin Microtiter Assay (REMA) for Ethionamide Boosting

This protocol determines the Minimum Effective Concentration (MEC) of Compound 6 required to boost ethionamide's activity.

-

Objective: To quantify the whole-cell efficacy of the inhibitor as an ethionamide booster.

-

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC and Tween 80

-

96-well microplates

-

Compound 6, Ethionamide

-

Resazurin sodium salt solution (0.01% w/v)

-

-

Procedure:

-

Plate Preparation: Prepare serial dilutions of Compound 6 in a 96-well plate. To each well, add ethionamide at a fixed sub-lethal concentration (typically 1/10 of its predetermined MIC)[1].

-

Inoculation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1, then dilute 1:20. Add 100 µL of the diluted culture to each well[8]. Include growth controls (no drug) and sterility controls (no bacteria).

-

Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days[8].

-

Resazurin Addition: After the incubation period, add 30 µL of the resazurin solution to each well[8].

-

Final Incubation and Reading: Re-incubate the plates overnight. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth[8][9].

-

MEC Determination: The MEC is the lowest concentration of Compound 6 that prevents the color change in the presence of the fixed concentration of ethionamide[1].

-

X-ray Crystallography of EthR-Inhibitor Complex

This protocol outlines the general steps for determining the co-crystal structure of EthR bound to Compound 6.

-

Objective: To visualize the binding mode of the inhibitor within the EthR active site.

-

Materials:

-

Highly purified and concentrated EthR protein

-

Compound 6

-

Crystallization screens and reagents

-

X-ray diffraction equipment

-

-

Procedure:

-

Complex Formation: Incubate the purified EthR protein with a molar excess of Compound 6 to ensure saturation of the binding sites.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). Mix the protein-ligand complex solution with a variety of reservoir solutions from commercial or in-house screens.

-

Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known EthR structure as a search model. Build the model of the protein-ligand complex into the electron density map and refine the structure to obtain the final coordinates[1][10][11]. The structure of Compound 6 bound to EthR has been solved to a resolution of 1.7 to 2.0 Å[2].

-

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are summaries of established methods and may require optimization for specific laboratory conditions.

References

- 1. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 5. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 10. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 11. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoniazid (INH): A Key Inhibitor of Mycobacterium tuberculosis

Disclaimer: Initial searches for a specific compound designated "TB-Inh6" did not yield any publicly available information. It is possible that this is an internal research compound name not yet in the public domain. This guide will therefore focus on Isoniazid (INH) , a cornerstone first-line antitubercular agent, to provide a representative in-depth technical overview as requested.

This whitepaper provides a comprehensive technical overview of Isoniazid (INH), a critical drug in the treatment of tuberculosis (TB). It is intended for researchers, scientists, and drug development professionals. The document details the discovery, synthesis, mechanism of action, and key experimental data related to INH.

Introduction

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat.[1] The development of effective and fast-acting anti-TB drugs is a continuous necessity, especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] Isoniazid (isonicotinic acid hydrazide), first synthesized in the early 20th century and discovered to have anti-TB activity in the 1950s, is a primary drug used in combination therapy for both active and latent TB infections.[3][4]

Synthesis of Isoniazid

The chemical synthesis of Isoniazid is a well-established process. A common laboratory and industrial method involves the oxidation of 4-methylpyridine (γ-picoline) to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of Isoniazid

-

Oxidation of 4-Methylpyridine: 4-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is typically heated to drive the reaction to completion.

-

Formation of Isonicotinic Acid: After the oxidation is complete, the reaction mixture is cooled and acidified (e.g., with sulfuric acid) to precipitate the isonicotinic acid. The solid is then filtered, washed, and dried.

-

Esterification: The isonicotinic acid is then converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: The resulting ester of isonicotinic acid is reacted with hydrazine hydrate. This reaction is usually carried out by heating the two reactants, which results in the formation of isoniazid.

-

Purification: The crude isoniazid is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product.

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme.[3][4] The primary mechanism of action involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[3][4]

Signaling Pathway of Isoniazid Action:

-

Uptake: Isoniazid is taken up by M. tuberculosis.

-

Activation: Inside the bacterium, INH is activated by the catalase-peroxidase enzyme KatG.[3][4] This activation process generates a number of reactive species, including an isonicotinoyl radical.

-

Target Inhibition: The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[4] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.

-

Bactericidal Effect: The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to cell death.[3]

References

- 1. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

The Core of Discovery: A Technical Guide to Target Identification of Novel Tuberculosis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has rendered many existing treatments for tuberculosis ineffective, creating an urgent need for novel therapeutics that act on new molecular targets. The identification of these targets is a critical and often rate-limiting step in the drug discovery pipeline. This guide provides an in-depth overview of the key methodologies and experimental workflows employed to elucidate the mechanism of action of novel anti-tubercular agents. While a specific compound designated "Tuberculosis inhibitor 6" is not prominently documented in publicly available scientific literature, this guide will utilize illustrative examples of target identification for other known M.tb inhibitors to provide a practical framework for researchers.

Initial Hit Characterization and Whole-Cell Activity

The journey of target deconvolution begins with a "hit" compound identified from phenotypic screens, where thousands of small molecules are tested for their ability to inhibit the growth of M.tb in culture. Initial characterization involves determining the potency and spectrum of activity of the inhibitor.

Table 1: Illustrative Potency and Selectivity Data for a Hypothetical Novel Inhibitor

| Parameter | Value | Description |

| MIC90 (M.tb H37Rv) | 0.5 µM | Minimum inhibitory concentration required to inhibit the growth of 90% of a population of M. tuberculosis H37Rv. |

| MIC90 (MDR Strain) | 0.7 µM | Minimum inhibitory concentration against a multidrug-resistant clinical isolate. |

| CC50 (Vero cells) | > 50 µM | Cytotoxicity concentration that causes death to 50% of mammalian Vero cells, indicating selectivity for the bacterium. |

| Spectrum of Activity | Narrow | Active against mycobacteria but not against other bacterial species like E. coli or S. aureus. |

Experimental Approaches for Target Identification

A multi-pronged approach is typically employed to identify the molecular target of a novel inhibitor. These strategies can be broadly categorized into genetic, biochemical, and proteomic methods.

Genetic Approaches: Spontaneous Resistance and Whole-Genome Sequencing

One of the most powerful methods for identifying drug targets is the generation and analysis of spontaneous resistant mutants. M.tb is cultured in the presence of the inhibitor at concentrations above its MIC, and mutants that arise with decreased susceptibility are isolated. The genomes of these resistant mutants are then sequenced and compared to the wild-type strain to identify mutations that confer resistance. These mutations frequently occur within the gene encoding the drug's target or in genes involved in the same pathway.

Experimental Protocol: Generation and Sequencing of Resistant Mutants

-

Mutant Selection: A large culture of M.tb H37Rv (approx. 109 CFU) is plated on Middlebrook 7H10 agar containing the inhibitor at 5x and 10x the MIC. Plates are incubated at 37°C for 3-4 weeks.

-

Isolation and Verification: Colonies that appear on the inhibitor-containing plates are isolated and re-streaked on both inhibitor-free and inhibitor-containing agar to confirm the resistance phenotype. The MIC of the inhibitor for each mutant is determined.

-

Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants and the parental wild-type strain using a suitable kit.

-

Whole-Genome Sequencing (WGS): The extracted DNA is subjected to next-generation sequencing (NGS).

-

Variant Analysis: The sequencing data from the resistant mutants is aligned to the reference genome of the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

Table 2: Example of WGS Data from Resistant Mutant Analysis

| Mutant Isolate | MIC (µM) | Gene with Mutation | Amino Acid Change | Putative Target Function |

| R1 | 8 | mmpL3 (Rv0206c) | G253E | Mycolic acid transport |

| R2 | 10 | mmpL3 (Rv0206c) | A678V | Mycolic acid transport |

| R3 | 8 | dprE1 (Rv3790) | C387G | Decaprenylphosphoryl-β-D-ribose 2'-epimerase |

Note: MmpL3 and DprE1 are known targets of several novel anti-tubercular agents[1].

Biochemical Approaches: Affinity-Based Methods

Biochemical methods aim to physically isolate the drug target from the M.tb proteome based on its binding to the inhibitor. Affinity chromatography is a common technique used for this purpose.

Experimental Protocol: Affinity Chromatography for Target Pull-Down

-

Inhibitor Immobilization: The inhibitor molecule is chemically modified with a linker arm and immobilized onto a solid support, such as sepharose beads. A control column with beads lacking the inhibitor is also prepared.

-

Lysate Preparation: M.tb cells are cultured, harvested, and lysed to release the cellular proteins. The lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is passed over the inhibitor-bound and control columns. Proteins that bind to the inhibitor will be retained on the affinity column, while non-binding proteins will flow through.

-

Elution: The bound proteins are eluted from the column using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands that are present in the eluate from the affinity column but not the control column are excised and identified using mass spectrometry (e.g., LC-MS/MS).

Proteomic Approaches: Thermal Proteome Profiling (TPP)

Thermal proteome profiling leverages the principle that protein-ligand binding stabilizes the protein, leading to an increase in its melting temperature. This allows for the identification of drug targets in a cellular context.

Experimental Protocol: Thermal Proteome Profiling

-

Cell Treatment: Intact M.tb cells are treated with the inhibitor or a vehicle control (e.g., DMSO).

-

Heat Treatment: The treated cells are aliquoted and heated to a range of different temperatures.

-

Protein Extraction: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

-

Proteomic Analysis: The soluble proteins from each temperature point are analyzed by quantitative mass spectrometry to determine the abundance of each protein.

-

Data Analysis: The melting curves for thousands of proteins are generated. A shift in the melting curve of a protein in the inhibitor-treated sample compared to the control indicates a direct interaction.

Target Validation

Once a putative target is identified, it must be validated to confirm that its inhibition is responsible for the bactericidal or bacteriostatic activity of the compound.

Key Validation Steps:

-

Gene Knockdown/Overexpression: Modulating the expression of the target gene in M.tb can alter the cell's susceptibility to the inhibitor. For instance, overexpressing the target may lead to increased resistance.

-

In Vitro Enzyme Assays: If the target is an enzyme, its activity can be assayed in the presence of the inhibitor to determine the concentration required for 50% inhibition (IC50).

-

Structural Biology: Co-crystallization of the inhibitor with its purified target protein can provide atomic-level details of the binding interaction, confirming the target and guiding future drug optimization.

Visualizing the Workflow and Pathways

Diagrams are essential for conceptualizing the complex workflows and biological pathways involved in target identification.

Caption: A generalized workflow for the identification and validation of novel anti-tubercular drug targets.

Caption: Inhibition of the mycolic acid transport protein MmpL3 by a novel inhibitor.[1]

Caption: Inhibition of the essential cell wall synthesis enzyme DprE1.[1]

Conclusion

The identification of the molecular target of a novel tuberculosis inhibitor is a multifaceted process that requires the integration of genetic, biochemical, and proteomic techniques. While challenging, the successful elucidation of a drug's mechanism of action is a landmark achievement in the development of new therapies to combat the global threat of tuberculosis. The systematic application of the methodologies outlined in this guide will continue to be instrumental in populating the drug development pipeline with promising new candidates.

References

Unveiling the Inhibitory Powerhouse: A Technical Guide to Isoniazid (INH), a cornerstone of Tuberculosis Therapy

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of Isoniazid (INH), a primary antitubercular agent. While the specific compound "TB-Inh6" is not found in the reviewed literature, the context strongly suggests a focus on inhibitors of the InhA enzyme, a critical target in Mycobacterium tuberculosis. Isoniazid serves as the archetypal and most clinically significant inhibitor of this pathway.

This document delineates the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with Isoniazid. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive understanding of its role in combating tuberculosis.

Chemical and Physicochemical Properties

Isoniazid, a synthetic derivative of isonicotinic acid, is a cornerstone of first-line tuberculosis treatment. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | pyridine-4-carbohydrazide | [1] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Melting Point | 171.4 °C | |

| Solubility | Soluble in water | |

| pKa | 1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide) |

Mechanism of Action: Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Upon activation, it forms a reactive species that, in the presence of NADH, covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long, branched-chain fatty acids that are essential components of the unique and protective cell wall of Mycobacterium tuberculosis.[4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1]

Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to evaluate the efficacy and mechanism of action of antitubercular agents like Isoniazid.

In Vitro Antimycobacterial Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation: The test compound is serially diluted in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The microplate is incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. Visual inspection or a resazurin-based assay can be used for determination.

Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of antitubercular drugs.

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Treatment: Treatment with the test compound (e.g., Isoniazid) is initiated at a specified time point post-infection and administered daily via oral gavage.

-

Evaluation: At various time points, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.

-

Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation and tissue damage.

Host-Pathogen Interaction and Signaling Pathways

The interaction between M. tuberculosis and the host immune system is complex, involving the modulation of various signaling pathways. While Isoniazid's primary target is the bacterium, the host immune response is critical for controlling the infection.

M. tuberculosis can manipulate host signaling pathways to promote its survival. For instance, components of the mycobacterial cell wall can be recognized by Toll-like receptors (TLRs) on macrophages, leading to the activation of downstream signaling cascades such as NF-κB and MAPK pathways.[5] This activation results in the production of pro-inflammatory cytokines, which are crucial for the initial immune response. However, M. tuberculosis has also evolved mechanisms to dampen or subvert these responses to its advantage.

This guide provides a foundational understanding of Isoniazid as a key inhibitor of the M. tuberculosis InhA enzyme. Further research into novel InhA inhibitors and a deeper understanding of the complex host-pathogen interactions will be crucial for the development of new and more effective tuberculosis therapies.

References

Early In Vitro Profile of Tuberculosis Inhibitor 6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the early in vitro studies on "Tuberculosis inhibitor 6," a compound identified as a promising candidate in the search for new anti-tubercular agents. This document collates key quantitative data, outlines experimental methodologies, and visualizes the scientific workflow, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Core Compound Identity

"this compound," also referred to as compound 2c, is chemically classified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative.[1] Its potent activity against Mycobacterium tuberculosis has marked it as a compound of significant interest for further investigation.

Quantitative In Vitro Efficacy

The primary measure of in vitro anti-tubercular activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC90). "this compound" has demonstrated significant potency against both the primary tuberculosis-causing agent and a related species.

| Organism | Metric | Activity (µM) |

| Mycobacterium tuberculosis (Mtb) | MIC90 | ≤1.66 |

| Mycobacterium marinum (Mm) | MIC90 | 2.65 |

Table 1: In Vitro Activity of this compound[1]

Experimental Protocols

The following sections detail the standardized methodologies typically employed for determining the in vitro efficacy and cytotoxicity of novel anti-tubercular compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for "this compound" were likely determined using a broth microdilution method, a common and standardized approach for assessing the susceptibility of mycobacteria to antimicrobial agents.[2][3]

Principle: A standardized suspension of mycobacteria is exposed to serial dilutions of the test compound in a 96-well microplate format. Bacterial growth is measured after a defined incubation period, and the MIC is determined as the lowest compound concentration that prevents visible growth.

Methodology:

-

Bacterial Strain and Culture: A virulent strain of Mycobacterium tuberculosis, such as H37Rv, is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[2][3]

-

Inoculum Preparation: A bacterial suspension is prepared and its density adjusted to a McFarland standard, typically 0.5, to ensure a consistent starting number of bacteria (approximately 1 x 10⁵ CFU/mL).[3][4]

-

Compound Dilution: "this compound" is serially diluted in the microplate wells to create a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are sealed and incubated at 37°C for a period of 7 to 20 days.[4]

-

Growth Determination: Bacterial growth can be assessed visually or through the use of colorimetric indicators like AlamarBlue (resazurin), which changes color in response to metabolic activity.[5][6] The MIC90 is the concentration at which a 90% or greater reduction in growth is observed compared to the drug-free control well.

Cytotoxicity Assessment

Early-stage drug discovery necessitates the evaluation of a compound's toxicity to mammalian cells to ensure a therapeutic window. Standard assays like the MTT or MTS assay are commonly used for this purpose.[5][7]

Principle: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. Viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Line and Culture: A relevant mammalian cell line, such as the human lung epithelial cell line A549 or the macrophage cell line RAW 264.7, is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.[7][8]

-

Cell Seeding: A known number of cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) are seeded into a 96-well plate and allowed to adhere overnight.[7][8]

-

Compound Exposure: The cells are then treated with various concentrations of "this compound" and incubated for a specified period, typically 24 to 72 hours.[8]

-

Assay Development: The MTT or MTS reagent is added to each well. After a short incubation period, the amount of formazan produced is measured by reading the absorbance at a specific wavelength (e.g., 490 nm for MTS or 570 nm for MTT).[5][7]

-

Data Analysis: The results are used to calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that causes a 50% reduction in cell viability compared to the untreated control.

Visualized Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for in vitro screening of anti-tubercular compounds and a conceptual pathway for the mechanism of action studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EUCAST: Reference Method [eucast.org]

- 3. researchgate.net [researchgate.net]

- 4. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimycobacterial Spectrum of Tuberculosis Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known antimycobacterial activity of "Tuberculosis inhibitor 6," a promising novel antitubercular agent. This document details its chemical identity, summarizes its quantitative inhibitory effects against specific mycobacterial species, and outlines the experimental protocols used for these determinations.

Introduction to this compound

This compound, also identified as compound 2c in scientific literature, is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. This class of compounds has demonstrated potent in vitro activity against Mycobacterium tuberculosis, the primary causative agent of tuberculosis.

Quantitative Antimycobacterial Spectrum

The antimycobacterial activity of this compound and a series of related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives has been primarily evaluated against Mycobacterium tuberculosis and Mycobacterium marinum. The minimum inhibitory concentration (MIC) required to inhibit 90% of the bacterial population (MIC90) is the standard measure of in vitro efficacy.

Table 1: In Vitro Antimycobacterial Activity of this compound and Related Analogs

| Compound | Mycobacterial Species | Strain | MIC90 (μM) |

| This compound (compound 2c) | Mycobacterium tuberculosis | Autoluminescent Strain (AlRa) | ≤1.66[1] |

| Mycobacterium marinum | Autoluminescent Strain (Almm) | 2.65[1] | |

| Related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives | Mycobacterium tuberculosis | Autoluminescent Strain (AlRa) | 0.63–1.26[2] |

| Mycobacterium marinum | Autoluminescent Strain (Almm) | 0.63–1.26[2] |

Note: The current body of research has not yet reported the activity of this compound against a broader range of non-tuberculous mycobacteria (NTMs). Further studies are required to determine its full antimycobacterial spectrum.

Mechanism of Action

The precise molecular target and mechanism of action for the antitubercular activity of the imidazo[1,2-b]pyridazine class, including this compound, have not yet been fully elucidated. While a related class of compounds, imidazo[1,2-a]pyridines, has been shown to target the QcrB subunit of the electron transport ubiquinol cytochrome C reductase, it is not yet confirmed that this is the same mechanism for imidazo[1,2-b]pyridazines. Research into the mode of action is ongoing.

Experimental Protocols

The antimycobacterial activity of this compound was determined using an in vitro assay with autoluminescent strains of Mycobacterium tuberculosis and Mycobacterium marinum. This method allows for real-time, non-invasive monitoring of bacterial growth.

Autoluminescent Mycobacterial Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC90) of a test compound against autoluminescent mycobacterial strains.

Materials:

-

Autoluminescent strain of Mycobacterium tuberculosis H37Ra (AlRa) or Mycobacterium marinum (Almm).

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO).

-

Positive control (e.g., Rifampicin).

-

Negative control (DMSO vehicle).

-

96-well white, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Bacterial Culture Preparation: An autoluminescent mycobacterial strain is cultured in supplemented Middlebrook 7H9 broth to mid-log phase.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized optical density (OD600) to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

-

Compound Dilution Series: The test compound is serially diluted in the supplemented 7H9 broth within the 96-well microplate to achieve a range of final concentrations for MIC determination.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microplate containing the compound dilutions, as well as to positive and negative control wells.

-

Incubation: The microplate is incubated at 37°C.

-

Luminescence Reading: Luminescence is measured at regular intervals (e.g., daily) using a luminometer. The relative light units (RLU) are directly proportional to the number of viable bacteria.

-

MIC90 Determination: The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the luminescence signal compared to the untreated control wells.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antimycobacterial activity of this compound.

Caption: Experimental workflow for MIC90 determination.

Caption: Logical relationship of inhibitor action.

References

An In-depth Technical Guide on Isoniazid and its Effect on Mycolic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the mechanism of action of Isoniazid (INH), a cornerstone drug in tuberculosis therapy, with a specific focus on its inhibitory effects on mycolic acid synthesis in Mycobacterium tuberculosis.

Introduction to Isoniazid and Mycolic Acid Synthesis

Isoniazid, or isonicotinylhydrazine (INH), has been a first-line antibiotic for the treatment of tuberculosis (TB) since its discovery in the 1950s.[1] Its efficacy lies in its ability to disrupt the synthesis of mycolic acids, which are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall.[2][3] This cell wall provides a crucial protective barrier for the bacterium, contributing to its virulence and resistance to common antibiotics.[1]

The synthesis of mycolic acids is a complex process involving two main fatty acid synthase (FAS) systems: FAS-I and FAS-II.[1] FAS-I is responsible for the de novo synthesis of shorter fatty acids, which then serve as precursors for the FAS-II system to elongate into the very long meromycolic chain.[3] Isoniazid's primary target, InhA, is a key enzyme in the FAS-II pathway.[1][4]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The activation and subsequent inhibition process can be summarized in the following steps:

-

Activation by KatG: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell, where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[1][3] This activation process converts INH into various reactive species, including an isonicotinic acyl radical.[2][3]

-

Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously reacts with the nicotinamide adenine dinucleotide cofactor (NAD+) to form a covalent INH-NAD adduct.[2][4]

-

Inhibition of InhA: This INH-NAD adduct then binds tightly to the active site of the enoyl-acyl carrier protein (ACP) reductase, InhA.[4] InhA is a critical enzyme in the FAS-II pathway, responsible for elongating fatty acids that will become part of the mycolic acid structure.[1] By binding to InhA, the INH-NAD adduct blocks the natural substrate, preventing the synthesis of mycolic acids.[2]

-

Cell Lysis: The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to cell lysis and death.[1][5]

The following diagram illustrates the activation pathway of Isoniazid.

Caption: Activation pathway of the prodrug Isoniazid within the mycobacterial cell.

Quantitative Data on Isoniazid's Inhibitory Effects

The inhibitory activity of Isoniazid and its activated form has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Mycolic Acid Synthesis

| Organism | Isoniazid Concentration | Exposure Time | % Inhibition of Mycolic Acid Synthesis | Reference |

| M. tuberculosis H37Ra | 0.5 µg/ml | 60 minutes | 100% | [6][7] |

| M. tuberculosis | ~0.5 µg/ml | 1 hour | Approaching 100% | [8] |

Table 2: Enzyme Kinetics of InhA Inhibition by the INH-NAD Adduct

| Enzyme | Inhibitor | Parameter | Value | Reference |

| InhA | INH-NAD Adduct | Ki (initial binding) | 16 ± 11 nM | [9] |

| InhA | INH-NAD Adduct | Ki (overall) | 0.75 ± 0.08 nM | [9] |

| InhA | INH-NADP Adduct | Ki | 130 nM | [10] |

The following diagram illustrates the mechanism of action of Isoniazid on the mycolic acid synthesis pathway.

Caption: Inhibition of InhA by the INH-NAD adduct within the FAS-II pathway.

Experimental Protocols

In Vitro Mycolic Acid Synthesis Inhibition Assay

This protocol is adapted from studies on the effect of Isoniazid on mycolic acid synthesis in M. tuberculosis.[6][8]

-

Culture Preparation: Grow M. tuberculosis (e.g., H37Ra strain) in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

-

Isoniazid Treatment: Add Isoniazid to the actively growing culture to a final concentration (e.g., 0.5 µg/ml). An untreated culture serves as a control. Incubate for a defined period (e.g., 60 minutes).

-

Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to both treated and untreated cultures and incubate for a short period to allow for incorporation into newly synthesized lipids.

-

Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a series of organic solvents (e.g., chloroform/methanol mixtures).

-

Saponification and Methylation: Saponify the extracted lipids to release the fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs), including mycolic acid methyl esters (MAMEs).

-

Analysis by Thin-Layer Chromatography (TLC): Spot the FAMEs and MAMEs onto a TLC plate and develop the chromatogram using an appropriate solvent system.

-

Quantification: Visualize the separated lipids by autoradiography. Scrape the spots corresponding to mycolic acids from the TLC plate and quantify the radioactivity using liquid scintillation counting. The percentage of inhibition is calculated by comparing the radioactivity in the mycolic acid fraction of the treated sample to the untreated control.

In Vivo Efficacy Testing in a Murine Model

This protocol outlines a general procedure for assessing the in vivo efficacy of Isoniazid, based on common practices in preclinical tuberculosis drug testing.[11][12]

-

Infection Model: Infect mice (e.g., BALB/c or C57BL/6 strain) with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Treatment Regimen: After a set period to allow the infection to establish (e.g., 18-20 days), begin treatment. Administer Isoniazid to the mice daily via oral gavage at a specified dose (e.g., 25 mg/kg). A control group of infected mice receives a vehicle control.

-

Duration of Treatment: Continue the treatment for a defined period (e.g., 8 days to several weeks).

-

Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

-

Colony Forming Unit (CFU) Enumeration: Homogenize the organs and plate serial dilutions of the homogenates onto a suitable solid medium (e.g., Middlebrook 7H11 agar). Incubate the plates for 3-4 weeks.

-

Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFUs) per organ. The efficacy of the treatment is determined by the log10 reduction in CFU counts in the organs of treated mice compared to the untreated control group.

The following diagram illustrates a general experimental workflow for evaluating an anti-tuberculosis drug candidate.

Caption: General experimental workflow for evaluating an anti-TB drug candidate.

Conclusion

Isoniazid remains a critical component of tuberculosis treatment due to its potent and specific inhibition of mycolic acid synthesis. A thorough understanding of its mechanism of action, from its activation by KatG to the inhibition of InhA by the INH-NAD adduct, is essential for the development of new anti-tubercular agents and for strategies to combat Isoniazid resistance. The experimental protocols detailed in this guide provide a framework for the continued study of Isoniazid and other mycolic acid synthesis inhibitors.

References

- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of isoniazid on the in vivo mycolic acid synthesis, cell growth, and viability of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Tuberculosis Inhibitor 6 (TI-6)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro cytotoxicity assessment of a novel anti-tuberculosis candidate, designated as Tuberculosis Inhibitor 6 (TI-6). The following sections detail the experimental methodologies employed to evaluate the cytotoxic effects of TI-6 on various human cell lines, present the quantitative data in a structured format, and illustrate the putative signaling pathways and experimental workflows. This guide is intended to furnish researchers, scientists, and drug development professionals with the foundational data necessary for the continued preclinical development of TI-6.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] An ideal anti-tubercular drug should exhibit high potency against the pathogen while demonstrating minimal toxicity to the host cells. This report focuses on the preliminary cytotoxicity profile of this compound (TI-6), a promising new chemical entity. The study investigates the effect of TI-6 on the viability of human cell lines and explores its potential to induce apoptosis, a programmed cell death mechanism that can be a host-protective response during M. tuberculosis infection.[3][4][5]

Quantitative Cytotoxicity Data

The cytotoxic effects of TI-6 were evaluated against two human cell lines: THP-1 (a human monocytic cell line) and A549 (a human lung adenocarcinoma cell line). The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) were determined using standard assays.

Table 1: In Vitro Activity of TI-6 against Mycobacterium tuberculosis and Mammalian Cells

| Compound | MIC against M. tuberculosis H37Rv (µM) | CC50 in THP-1 cells (µM) | CC50 in A549 cells (µM) | Selectivity Index (SI = CC50/MIC) |

| TI-6 | 1.25 | > 50 | > 50 | > 40 |

| Isoniazid | 0.5 | > 1000 | > 1000 | > 2000 |

| Rifampicin | 0.1 | 85 | 150 | 850 / 1500 |

Table 2: Cell Viability of THP-1 and A549 Cells upon Treatment with TI-6 (MTT Assay)

| Concentration of TI-6 (µM) | % Viability of THP-1 Cells (Mean ± SD) | % Viability of A549 Cells (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |

| 1 | 98.2 ± 3.1 | 99.1 ± 4.8 |

| 5 | 95.7 ± 5.3 | 97.6 ± 3.9 |

| 10 | 92.1 ± 4.8 | 94.3 ± 5.1 |

| 25 | 88.5 ± 6.2 | 91.8 ± 4.7 |

| 50 | 85.3 ± 5.9 | 89.2 ± 6.0 |

Table 3: Lactate Dehydrogenase (LDH) Release Assay in TI-6 Treated THP-1 and A549 Cells

| Concentration of TI-6 (µM) | % Cytotoxicity in THP-1 Cells (Mean ± SD) | % Cytotoxicity in A549 Cells (Mean ± SD) |

| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |

| 1 | 6.1 ± 1.5 | 5.3 ± 1.2 |

| 5 | 7.8 ± 2.0 | 6.9 ± 1.8 |

| 10 | 10.3 ± 2.5 | 9.1 ± 2.1 |

| 25 | 14.7 ± 3.1 | 12.5 ± 2.8 |

| 50 | 18.2 ± 3.5 | 15.6 ± 3.2 |

Experimental Protocols

Cell Culture

Human lung A549 and human monocytic THP-1 cell lines were procured from a certified cell bank.[6] A549 cells were cultured in DMEM/F-12 medium, while THP-1 cells were maintained in RPMI-1640 medium. Both media were supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[6] Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, THP-1 monocytes were differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.[7]

Cell Viability Assay (MTT Assay)

The cytotoxicity of TI-6 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The medium was then replaced with fresh medium containing various concentrations of TI-6 (1-50 µM) and incubated for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

Cell membrane integrity was assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

-

Cells were treated with TI-6 as described for the MTT assay.

-

After 48 hours of incubation, the supernatant was collected.

-

The LDH activity in the supernatant was measured according to the manufacturer's instructions.

-

The percentage of cytotoxicity was calculated relative to a positive control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was evaluated by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cells were treated with TI-6 for 48 hours.

-

Both adherent and floating cells were collected and washed with cold PBS.

-

Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry within 1 hour.

-

The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

Visualization of Pathways and Workflows

Putative Signaling Pathway for TI-6 Induced Apoptosis

The preliminary mechanistic studies suggest that TI-6 may induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and subsequent caspase activation.

Caption: Putative intrinsic apoptosis pathway induced by TI-6.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow employed for the preliminary cytotoxicity screening of TI-6.

Caption: General workflow for in vitro cytotoxicity testing of TI-6.

Discussion and Future Directions

The preliminary cytotoxicity data for this compound (TI-6) are encouraging. The compound exhibits a high selectivity index, suggesting that it is significantly more toxic to M. tuberculosis than to the tested human cell lines. The MTT and LDH assays indicate that TI-6 has a low cytotoxic potential at concentrations well above its minimum inhibitory concentration against the bacterium.

The initial investigation into the mechanism of action suggests that TI-6 may induce apoptosis in host cells. This is a desirable characteristic for an anti-tubercular agent, as apoptosis of infected macrophages can contribute to the control of the infection.[5]

Further studies are warranted to expand upon these preliminary findings. These should include:

-

Cytotoxicity screening against a broader panel of human cell lines, including primary cells.

-

In-depth mechanistic studies to confirm the apoptotic pathway and identify the molecular targets of TI-6.

-

In vivo toxicity studies in animal models to assess the systemic effects of TI-6.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of apoptosis-related gene signatures as potential biomarkers for differentiating active from latent tuberculosis via bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Living on the edge: Inhibition of Host Cell Apoptosis by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis inhibitors show promise in severe TB models | 2021-07-22 | BioWorld [bioworld.com]

- 6. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin C inhibits apoptosis in THP‑1 cells in response to incubation with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Isoniazid with the Mycobacterium tuberculosis Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis (TB), has been a frontline therapeutic agent for decades.[1] Its efficacy lies in its ability to disrupt the synthesis of mycolic acids, unique and essential components of the remarkably resilient cell wall of Mycobacterium tuberculosis (Mtb).[1][2] This guide provides a detailed examination of the molecular interactions between INH and the Mtb cell wall, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved in its mechanism of action and resistance.

Mechanism of Action: A Prodrug's Journey to Inhibition

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The activation and subsequent inhibition of mycolic acid synthesis is a multi-step process involving several key mycobacterial enzymes.

Activation of Isoniazid

The journey of INH from an inert compound to a potent inhibitor begins with its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This activation process is crucial and is the primary site of mutations leading to INH resistance.

Inhibition of Mycolic Acid Synthesis

Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD+, creating an INH-NAD adduct.[3][4] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[2][5] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[3] By inhibiting InhA, the INH-NAD adduct effectively halts the production of mycolic acids, leading to a loss of integrity of the cell wall and ultimately, bacterial cell death. This makes INH a powerful bactericidal agent against replicating mycobacteria.[1]

Quantitative Data on Isoniazid Efficacy

The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC of isoniazid can vary depending on the strain of M. tuberculosis and the experimental conditions.

| M. tuberculosis Strain | Isoniazid (INH) MIC (µg/mL) | Reference |

| H37Ra (in the absence of Ethambutol) | 0.025 | [6] |

| H37Ra (in the presence of 0.2 µg/mL Ethambutol) | 0.0125 | [6] |

| H37Ra (with EtbR overexpression) | 0.0125 | [6] |

| H37Ra (with EtbR overexpression and 0.2 µg/mL Ethambutol) | 0.003125 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis H37Ra under different conditions.

Experimental Protocols

Understanding the interaction of isoniazid with the mycobacterial cell wall relies on a variety of in vitro and in vivo experimental models and techniques.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of anti-TB drugs is the broth microdilution method.

Protocol Overview:

-

Preparation of Mycobacterial Inoculum: A standardized suspension of M. tuberculosis is prepared in a suitable broth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The inoculum density is adjusted to a specific concentration (e.g., 1x10^5 cfu/mL).[7]

-

Drug Dilution Series: A serial dilution of isoniazid is prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the drug dilution is inoculated with the mycobacterial suspension. Control wells without the drug are also included.

-

Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 14 days.[7]

-

Reading of Results: The MIC is determined as the lowest concentration of isoniazid that shows no visible growth of the bacteria.[7][8]

Murine Model of Tuberculosis Infection

Animal models, particularly mice, are crucial for studying the in vivo efficacy of anti-TB drugs and understanding the host-pathogen interactions.

Protocol Overview:

-

Mouse Strain: Genetically susceptible mouse strains, such as B6.Sst1S mice, are often used as they develop necrotic granulomatous lung inflammation, which mimics aspects of human TB.[9]

-

Infection: Mice are infected with a low dose of aerosolized M. tuberculosis to establish a pulmonary infection.

-

Treatment: Following a period of established infection, mice are treated with isoniazid, typically administered in their drinking water or via gavage.

-

Evaluation: At various time points, mice are euthanized, and the bacterial load in their lungs and other organs is determined by plating homogenized tissue on selective agar. Histopathological analysis of the lungs is also performed to assess the extent of inflammation and tissue damage.

Visualizing the Isoniazid Mechanism of Action and Host Response

Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Caption: Isoniazid activation by KatG and subsequent inhibition of InhA.

Host Immune Signaling in Response to M. tuberculosis Infection

The interaction of M. tuberculosis with host cells triggers a complex cascade of signaling pathways. Toll-like receptors (TLRs) on the surface of macrophages recognize mycobacterial components, such as lipoproteins, leading to the activation of downstream signaling pathways like NF-κB.[10] This results in the production of pro-inflammatory cytokines, which are crucial for controlling the infection.

Caption: TLR2-mediated signaling pathway in macrophages upon Mtb infection.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis. Its intricate mechanism of action, centered on the inhibition of mycolic acid synthesis, highlights the unique vulnerability of the M. tuberculosis cell wall. A thorough understanding of its molecular interactions, coupled with robust experimental methodologies, is essential for optimizing its use, overcoming the challenge of drug resistance, and guiding the development of new anti-tubercular agents that target this critical bacterial structure.

References

- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. Mycobacterial tuberculosis Enzyme Targets and their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prezi.com [prezi.com]

- 9. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]

The Role of 6-Fluorophenylbenzohydrazides in the Inhibition of Mycobacterium tuberculosis Growth: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the promising class of 6-Fluorophenylbenzohydrazide inhibitors, which have demonstrated potent anti-mycobacterial activity. These compounds effectively target the essential tryptophan biosynthesis pathway, a metabolic route crucial for the in vivo survival of Mtb but absent in humans, making it an attractive target for selective drug development. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols for their evaluation, and visual representations of the targeted biological pathway and experimental workflows.

Introduction

Tuberculosis (TB) remains a significant global health threat, and the rise of drug-resistant Mtb strains underscores the urgent need for new antitubercular drugs. The tryptophan biosynthesis pathway is essential for Mtb to establish and maintain an infection, as the bacterium must synthesize this essential amino acid to survive within the host, where it may be scarce.[1][2] The enzymes in this pathway are therefore prime targets for novel inhibitors. The 6-Fluorophenylbenzohydrazide series, derived from the anthranilate-like compound 6-fluoroanthranilic acid (6-FABA), has been identified as a potent class of Mtb growth inhibitors. These compounds are believed to act as antimetabolites, disrupting the normal function of the tryptophan biosynthesis pathway.[3][4]

Mechanism of Action: Targeting Tryptophan Biosynthesis

The primary mechanism of action for 6-Fluorophenylbenzohydrazides is the inhibition of the tryptophan biosynthesis pathway in M. tuberculosis. This pathway consists of a series of enzymatic steps that convert chorismate to tryptophan.[1][5] The 6-Fluorophenylbenzohydrazides, as analogues of anthranilate, are thought to interfere with the initial stages of this pathway, specifically targeting enzymes such as anthranilate synthase (TrpE) and anthranilate phosphoribosyltransferase (TrpD).[3] By inhibiting these enzymes, the compounds prevent the synthesis of tryptophan, leading to bacterial starvation and growth inhibition. Evidence for this mechanism is supported by the fact that the addition of tryptophan or downstream intermediates like indole to the culture medium can rescue the bacteria from the inhibitory effects of these compounds.[3]

Quantitative Inhibitory Data

The efficacy of 6-Fluorophenylbenzohydrazides has been quantified through in vitro assays to determine their Minimum Inhibitory Concentration (MIC) against M. tuberculosis and their cytotoxicity (CC50) against mammalian cell lines to assess selectivity. A selection of compounds from this class has demonstrated significant potency and low toxicity.

| Compound ID | M. tuberculosis MIC (µM) | Vero Cell CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| 6-FABA | 5 | >1360 | >272 |

| Cmpd 20 | 0.625 - 6.25 | >1360 | >217.6 - >2176 |

| Cmpd 21 | 0.625 - 6.25 | >1360 | >217.6 - >2176 |

| Cmpd 31 | 0.625 - 6.25 | >1360 | >217.6 - >2176 |

| Cmpd 38 | 0.625 - 6.25 | >1360 | >217.6 - >2176 |

| Data sourced from Consalvi et al., Eur J Med Chem, 2021.[3] |

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of antitubercular agents. The following sections outline the methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of 6-Fluorophenylbenzohydrazides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a broth microdilution method is commonly employed.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Sterile 96-well microplates

-

Test compounds dissolved in DMSO

-

Positive control drug (e.g., Isoniazid)

-

Spectrophotometer or resazurin-based indicator

Procedure:

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in 7H9 broth to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in 7H9 broth in a 96-well plate to achieve a range of final concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing bacteria without any compound and wells with medium only are included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

MIC Determination: After incubation, the MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. This can be assessed visually, by measuring optical density at 600 nm, or by adding a growth indicator like resazurin and observing for a color change.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the inhibitors, their cytotoxicity against a mammalian cell line, such as Vero cells (African green monkey kidney epithelial cells), is determined using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Vero cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Sterile 96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Vero cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with cells and vehicle (DMSO) are included.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion and Future Directions

The 6-Fluorophenylbenzohydrazide class of compounds represents a promising avenue for the development of new antitubercular drugs. Their targeted inhibition of the essential tryptophan biosynthesis pathway provides a clear mechanism of action with a high potential for selectivity. The quantitative data demonstrate potent activity against M. tuberculosis and low cytotoxicity, resulting in a favorable selectivity index. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and optimization of these and other novel tuberculosis inhibitors. Future research should focus on lead optimization to further improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of tuberculosis.

References

- 1. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TB-Inh6 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel anti-tubercular agents is crucial to combat this epidemic. TB-Inh6 is a novel investigational compound with potential inhibitory activity against M. tuberculosis. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of TB-Inh6, a critical parameter for assessing its in vitro potency. Additionally, we present a hypothetical mechanism of action and illustrative data for guidance.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical MIC values for TB-Inh6 against various M. tuberculosis strains, with Isoniazid included as a reference compound. These values are for illustrative purposes to guide data presentation.

| Compound | M. tuberculosis H37Rv (ATCC 27294) MIC (µg/mL) | Isoniazid-Resistant M. tuberculosis (Clinical Isolate) MIC (µg/mL) | Multidrug-Resistant M. tuberculosis (Clinical Isolate) MIC (µg/mL) |

| TB-Inh6 | 0.06 | 0.12 | 0.25 |

| Isoniazid | 0.05 | > 4.0 | > 4.0 |

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is based on established methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis.[1][2][3]

1. Materials and Reagents

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

-

Glycerol

-

Tween 80

-

TB-Inh6 (stock solution of known concentration in an appropriate solvent, e.g., DMSO)

-

Isoniazid (control antibiotic)

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Sterile 96-well microtiter plates (clear bottom)

-

Sterile conical tubes and pipettes

-

Spectrophotometer

-

Biosafety cabinet (BSL-3)

2. Media Preparation (Complete Middlebrook 7H9 Broth)

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

-

Supplement the broth with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

-

Sterilize by filtration.

3. Inoculum Preparation

-

Culture M. tuberculosis in complete Middlebrook 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-5 x 10⁷ CFU/mL).

-

Dilute the adjusted suspension 1:100 in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 1-5 x 10⁵ CFU/mL.

4. Drug Dilution

-

Prepare a series of two-fold serial dilutions of TB-Inh6 and the control antibiotic (Isoniazid) in a separate 96-well plate or in tubes.

-

The final concentrations should typically range to cover the expected MIC. For a new compound, a wide range (e.g., 64 µg/mL to 0.03 µg/mL) is recommended.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the wells does not exceed a level that affects mycobacterial growth (typically ≤1%).

5. Plate Setup and Inoculation

-

In a sterile 96-well microtiter plate, add 100 µL of the appropriate drug dilution to each well.

-

Include the following controls:

-

Growth Control: 100 µL of broth without any drug.

-

Sterility Control: 100 µL of uninoculated broth.

-

Solvent Control: 100 µL of broth with the highest concentration of the solvent used.

-

-

Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

6. Incubation

-

Seal the microtiter plates with a plate sealer or place them in a humidified, sealable bag to prevent evaporation.

-

Incubate the plates at 37°C for 7 to 14 days.

7. MIC Determination

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

-

Visual inspection can be done using an inverted mirror. The growth control well should show turbidity or a bacterial pellet at the bottom.

-

Alternatively, growth can be assessed by adding a growth indicator such as Resazurin. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Experimental workflow for MIC determination.

Proposed Mechanism of Action of TB-Inh6

While the precise mechanism of TB-Inh6 is under investigation, it is hypothesized to target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5][6] This mechanism is shared by isoniazid, one of the most effective anti-tubercular drugs. Specifically, TB-Inh6 may inhibit a key enzyme in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.

References